N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

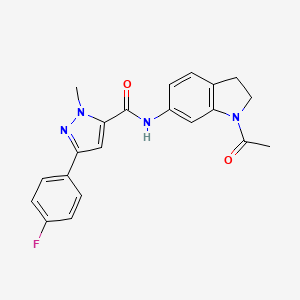

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole carboxamide core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a 1-acetylindolin-6-yl moiety at the carboxamide nitrogen (Figure 1). The compound’s structure combines features of pyrazole-based pharmacophores and fluorinated aromatic systems, which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c1-13(27)26-10-9-15-5-8-17(11-19(15)26)23-21(28)20-12-18(24-25(20)2)14-3-6-16(22)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUHCMORDADLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s pyrazole-carboxamide scaffold and fluorinated aromatic substituents are shared with several bioactive molecules. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison

Key Observations

Pyrazole Core Modifications: The target compound’s 1-methylpyrazole core is distinct from dihydropyrazole derivatives in , which exhibit varied bioactivities (e.g., antimicrobial) depending on substituents like 4-chlorophenyl or methoxy groups .

Fluorophenyl Substituent: The 4-fluorophenyl group is a common motif in cannabinoid receptor agonists (e.g., WIN 55212-2) and chalcone derivatives (). Its electron-withdrawing nature enhances binding affinity to hydrophobic pockets in receptors .

Regioisomerism and Bioactivity :

- highlights that regioisomers of pyrazole carboxamides (e.g., 3,5- vs. 5,3-AB-CHMFUPPYCA) exhibit distinct pharmacological profiles due to substituent positioning. The target compound’s substituent arrangement may similarly influence activity .

Chalcone Derivatives :

Research Findings and Implications

- Synthetic Challenges: notes that pyrazole carboxamide synthesis often yields route-specific by-products (e.g., chlorine-containing impurities), underscoring the need for rigorous analytical characterization (e.g., NMR, crystallography) to ensure compound purity .

- Receptor Selectivity: The CB2 receptor’s higher affinity for WIN 55212-2 and cannabinol () implies that fluorophenyl-pyrazole derivatives like the target compound may preferentially bind CB2, though this requires validation .

- Unanswered Questions : The pharmacological activity of the 1-acetylindolin-6-yl moiety remains unexplored. This group’s acetylated indoline system could enhance blood-brain barrier penetration or modulate off-target effects.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step sequences, including pyrazole core formation, fluorophenyl group coupling, and indolin-6-yl acetylation. Key steps include:

- Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) using Pd catalysts like Pd(PPh₃)₄ under inert conditions .

- Microwave-assisted synthesis to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% .

- Protection/deprotection strategies for sensitive functional groups (e.g., acetylindolin moiety), using reagents like trimethylsilyl chloride .

Optimization Table:

| Method | Catalyst/Solvent | Temperature | Yield (%) | Key Reference |

|---|---|---|---|---|

| Traditional coupling | Pd(OAc)₂, DMF/H₂O | 80°C, 12h | 65–70 | |

| Microwave-assisted | Pd(PPh₃)₄, DME | 120°C, 20min | 85–90 | |

| Solvent-free | K₂CO₃, neat conditions | 100°C, 6h | 75–80 |

Q. Which spectroscopic and crystallographic methods reliably confirm structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., monoclinic system, β = 96.4°, space group P2₁/n) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; acetylindolin methyl at δ 2.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 422.1542 [M+H]⁺) .

Characterization Table:

| Technique | Key Parameters | Application Example |

|---|---|---|

| X-ray diffraction | a = 10.07 Å, Z = 4 | Crystal packing analysis |

| ¹H NMR (500 MHz) | CDCl₃, δ 2.1 (s, 3H, CH₃) | Methyl group confirmation |

| HRMS (ESI-TOF) | Calc. 422.1542, Found 422.1538 | Molecular formula validation |

Advanced Research Questions

Q. How can SAR studies elucidate pharmacophoric elements?

Methodological Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., replacing 4-fluorophenyl with methoxyphenyl) .

- In vitro assays : Test anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay) activity .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazole carbonyl) .

SAR Table (Example):

| Substituent | Bioactivity (IC₅₀, μM) | Key Finding |

|---|---|---|

| 4-Fluorophenyl | 1.2 ± 0.3 (COX-2) | Optimal lipophilicity |

| 3-Methoxyphenyl | 8.5 ± 1.1 | Reduced activity due to steric hindrance |

Q. How to address discrepancies in biological activity data?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .

- Purity verification : HPLC (≥98% purity) to exclude impurities affecting results .

- Computational feedback : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with experimental validation to identify confounding variables .

Variables Impacting Bioactivity:

| Variable | Mitigation Strategy | Reference |

|---|---|---|

| Solvent polarity | Use DMSO for consistent solubility | |

| Cell passage number | Limit to passages 5–15 |

Q. What computational strategies predict target interactions?

Methodological Answer:

- Molecular docking : AutoDock Vina to model binding with COX-2 (PDB ID: 5IKT) .

- MD simulations : GROMACS for stability analysis over 100 ns .

- ADMET prediction : SwissADME to optimize pharmacokinetics (e.g., LogP < 3) .

Docking Results (Example):

| Target | Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|

| COX-2 | -9.8 | Hydrogen bond with Arg120 |

| EGFR Kinase | -7.2 | Hydrophobic pocket binding |

Q. How to design in vivo studies for pharmacokinetic evaluation?

Methodological Answer:

- Animal models : Use Sprague-Dawley rats (oral administration, 10 mg/kg) .

- Bioanalytical methods : LC-MS/MS for plasma concentration profiling (LOQ = 0.1 ng/mL) .

- Metabolite identification : HRMS/MS to detect acetylindolin hydrolysis products .

In Vivo Parameters:

| Parameter | Method/Model | Reference |

|---|---|---|

| Half-life (t₁/₂) | Non-compartmental analysis | |

| Bioavailability (%) | AUC₀–24h comparison (IV vs PO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.